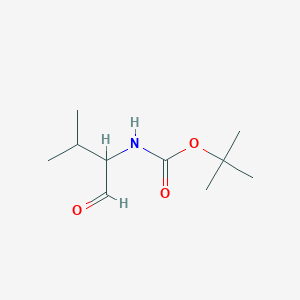

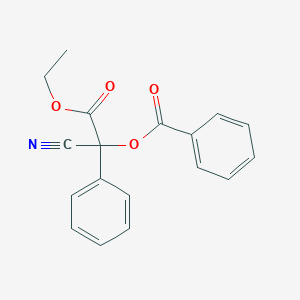

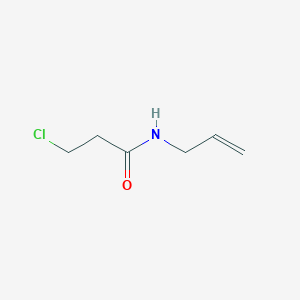

N-Allyl-3-chloropropanamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to N-Allyl-3-chloropropanamide often involves palladium-catalyzed reactions, hydrogenation processes, and reactions with organometallic compounds. For example, palladium-catalyzed three-component coupling reactions have been employed for the synthesis of allyl cyanamides and N-cyanoindoles, indicating a potential pathway for synthesizing N-Allyl-3-chloropropanamide derivatives through similar catalytic methods (Kamijo & Yamamoto, 2002). Additionally, the hydrogenation of 2-chloropropene to various chemical precursors demonstrates the relevance of hydrogenation in modifying chloropropene compounds (Sugiyama et al., 2021).

Molecular Structure Analysis

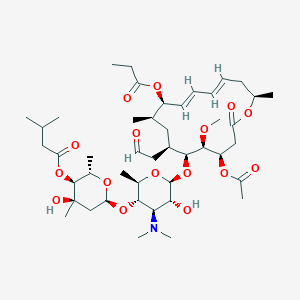

The molecular structure of compounds similar to N-Allyl-3-chloropropanamide, such as N-chloroindazole derivatives, can be determined using X-ray single crystal diffraction. These analyses reveal the planarity of certain molecular systems and the perpendicularity of specific groups to the main molecule frame, providing insights into the structural features that may be present in N-Allyl-3-chloropropanamide (Chicha et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving allyl chlorides and related compounds often result in the formation of allylic amines, cyclopropane derivatives, and other functionalized products, suggesting that N-Allyl-3-chloropropanamide could undergo similar transformations. For instance, 1-(Trimethylsilyl)allyl chloride reacts with organocopper compounds to yield terminal alkenylsilanes, indicating the potential reactivity of allyl chloride derivatives in the presence of organometallic reagents (Shimizu et al., 1984).

Physical Properties Analysis

Although specific data on N-Allyl-3-chloropropanamide is not available, the physical properties of similar compounds, such as solubility, melting points, and boiling points, can be inferred from related chloropropenamide derivatives. These compounds exhibit distinct physical properties that depend on their molecular structure, with crystallographic analyses providing key insights into their solid-state configurations.

Chemical Properties Analysis

The chemical properties of N-Allyl-3-chloropropanamide, including reactivity, stability, and interaction with other chemical species, can be deduced from studies on similar organochlorine compounds. For example, allyl chlorides display moderate aquatic toxicity and possess mutagenic activity in various test systems, suggesting that N-Allyl-3-chloropropanamide may exhibit similar chemical behavior in environmental and biological contexts (Krijgsheld & Gen, 1986).

科学研究应用

-

Enhanced Dissolution of Cotton Cellulose

- Summary of Application : This research focuses on the dissolution of cotton cellulose using ionic liquids (ILs). The addition of metal chlorides to 1‐Allyl-3-methylimidazolium Chloride improves the dissolution capacity for cotton cellulose .

- Methods of Application : A series of metal chlorides (ZnCl2, LiCl, or NaCl) were mixed with AmimCl to improve the dissolution capacity for cotton cellulose and avoid thermal degradation of ILs .

- Results or Outcomes : The addition of ZnCl2 effectively reduced the dissolution time of 2 wt % cotton cellulose (degree of polymerization (DP) = 796) from 52 to 5 min under magnetic stirring, and increased the maximum solubility of cotton cellulose in AmimCl by 1.37 times at 80°C .

-

Intramolecular Cyclization of N-allyl Propiolamides

- Summary of Application : This research discusses the intramolecular cyclization of N-allyl propiolamides as a synthetic route to highly substituted γ-lactams .

- Methods of Application : The intramolecular cyclization of N-allyl propiolamides is an efficient, economic, and operationally simple strategy for the synthesis of functionalized γ-lactam derivatives .

- Results or Outcomes : This method has been used to synthesize a variety of medicinally and biologically important compounds, including brivaracetam, piracetam, marizomib, annosqualine, and codinaeopsin .

属性

IUPAC Name |

3-chloro-N-prop-2-enylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO/c1-2-5-8-6(9)3-4-7/h2H,1,3-5H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUENFBIGWWZQGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80286582 |

Source

|

| Record name | N-ALLYL-3-CHLOROPROPANAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Allyl-3-chloropropanamide | |

CAS RN |

106593-38-8 |

Source

|

| Record name | 3-Chloro-N-2-propen-1-ylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106593-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-ALLYL-3-CHLOROPROPANAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。